molecular formula C11H13N3O3 B3073819 3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid CAS No. 1018165-46-2

3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Cat. No.: B3073819
CAS No.: 1018165-46-2
M. Wt: 235.24 g/mol
InChI Key: PFFDYWKDZICVIN-UHFFFAOYSA-N
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Description

Structural Significance of Pyrazolopyridine Core in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a bicyclic heteroaromatic system featuring fused pyrazole and pyridine rings. This architecture confers three distinct advantages for drug design:

  • Hydrogen-Bonding Capacity : The pyridine nitrogen and pyrazole NH groups serve as hydrogen bond donors/acceptors, enabling interactions with biological targets such as kinases and G-protein-coupled receptors.
  • Aromatic π-System : The conjugated double-bond system facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in kinase inhibitors like crizotinib.
  • Metabolic Stability : Substitution at the 2- and 4-positions (methyl groups in this compound) shields reactive sites from oxidative metabolism, extending half-life compared to unsubstituted analogs.

A comparative analysis of pyrazolopyridine derivatives reveals enhanced target affinity over simpler heterocycles:

Heterocycle LogP H-Bond Donors Metabolic Stability (t₁/₂)
Pyrazolo[3,4-b]pyridine 1.8–2.5 2–3 4.7–6.2 h
Pyridine 0.7–1.2 1 1.5–2.8 h
Imidazole 0.5–1.0 2 2.1–3.5 h

Table 1: Physicochemical comparison of pyrazolopyridine with related heterocycles.

Historical Evolution of Pyrazolopyridine Derivatives in Pharmaceutical Research

The therapeutic exploration of pyrazolopyridines began with early antimalarial agents in the 1960s, but their modern resurgence stems from kinase inhibitor development:

  • 1980s : Schering-Plough’s SCH 23390 demonstrated dopamine receptor antagonism but suffered rapid glucuronidation, prompting pyrazole-based bioisosteric replacement strategies.
  • 2000s : Crizotinib (PF-02341066), a pyrazolo[3,4-b]pyridine derivative, achieved FDA approval in 2011 as an ALK/ROS1 inhibitor, validating the scaffold’s clinical potential.
  • 2020s : Structural studies revealed that 2,4-dimethyl substitution (as in the subject compound) reduces CYP3A4-mediated oxidation by 83% compared to non-methylated analogs.

Synthetic methodologies have evolved from classical cyclocondensation (Knorr synthesis) to transition-metal-catalyzed approaches. For example, Suzuki-Miyaura coupling enables regioselective introduction of aryl groups at the 3-position, a strategy employed in baricitinib’s synthesis.

Rationale for Propanoic Acid Functionalization in Heterocyclic Systems

The propanoic acid moiety in this compound addresses two critical challenges in heterocyclic drug development:

  • Solubility Enhancement : The ionizable carboxylic acid (pKa ≈ 4.5) improves aqueous solubility by >20-fold compared to non-acid analogs, facilitating formulation.
  • Targeted Delivery : Carboxylic acids participate in salt bridges with lysine/arginine residues in binding pockets. In COX-2 inhibitors, analogous groups achieve 30–100 nM affinity via interactions with Arg120/Arg513.
  • Prodrug Compatibility : The acid group allows ester prodrug derivatization, modulating membrane permeability. Ethyl ester analogs show 8.9× higher Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s) than the parent acid.

Molecular modeling of the title compound predicts three key interactions in a hypothetical kinase binding site:

  • Pyridine N1 hydrogen bonds with backbone NH of hinge residue Glu119
  • Methyl groups at C2/C4 fill hydrophobic subpockets
  • Propanoic acid carboxylate forms salt bridge with Lys337 sidechain

Properties

IUPAC Name

3-(2,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-7-5-9(15)14(4-3-10(16)17)11-8(7)6-13(2)12-11/h5-6H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFDYWKDZICVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NN(C=C12)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the propanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,4-Dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents on the pyrazolo-pyridine core or the propanoic acid side chain. Below is a detailed comparison:

Structural Analogs and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(2,4-Dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid 2-CH₃, 4-CH₃ C₁₁H₁₃N₃O₃ 235.24 High purity (95%), +4°C storage
3-[2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-CH₃, 3-CH₃, 4-CF₃ C₁₂H₁₂F₃N₃O₃ 303.24 Enhanced lipophilicity due to CF₃ group
3-[4-(Difluoromethyl)-2-propyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 4-CF₂H, 2-C₃H₇ C₁₃H₁₅F₂N₃O₃ 299.27 Improved metabolic stability with CF₂H
3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid 2-C₃H₇, 3-CH₃, 4-CH₃ C₁₄H₁₉N₃O₃ 277.32 Increased steric bulk from isopropyl group
3-(2-Ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid 2-C₂H₅, 4-CH₃ C₁₂H₁₅N₃O₃ 249.27 Ethyl group enhances hydrophobic interactions

Functional Differences

  • Fluorinated Derivatives : The introduction of CF₃ (trifluoromethyl) or CF₂H (difluoromethyl) groups increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. These substituents also impart metabolic stability by resisting oxidative degradation .
  • However, larger alkyl chains (e.g., propyl) may reduce synthetic yields due to steric challenges .
  • Positional Isomerism : Methyl groups at the 3-position (vs. 4-position) alter electronic distribution, affecting binding affinity in receptor-ligand interactions .

Commercial Availability

  • The parent compound is "typically in stock" , while fluorinated derivatives (e.g., CAS 1018126-85-6) are often discontinued but available via custom synthesis from suppliers like LEAP CHEM CO., LTD. .

Biological Activity

3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H13N3O3
  • CAS Number : 1018165-46-2
  • Structure : The compound features a pyrazolo[3,4-b]pyridine ring system, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes and modulate signaling pathways involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of:

  • Dihydrofolate reductase (DHFR) : This enzyme is crucial in folate metabolism and DNA synthesis, making it a target for anticancer and antimicrobial therapies .
  • Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been linked to potential applications in Alzheimer’s disease treatment .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo derivatives:

  • Cell Line Studies : Compounds derived from pyrazolo[3,4-b]pyridine structures exhibited significant growth inhibition in various cancer cell lines. For instance, derivatives were tested against murine and human cancer cell lines, showing promising results in reducing cell viability .
  • Mechanistic Insights : The inhibition of DHFR by these compounds contributes to their anticancer effects by disrupting nucleotide synthesis necessary for rapidly dividing cancer cells .

Anti-inflammatory and Antimicrobial Activity

Research has also highlighted the anti-inflammatory properties of pyrazolo compounds:

  • Inhibition of Albumin Denaturation : Some derivatives showed strong inhibition of albumin denaturation, indicating potential anti-inflammatory effects.
  • Antimicrobial Efficacy : Certain pyrazolo derivatives demonstrated activity against pathogens such as Proteus and Klebsiella, suggesting their utility in treating bacterial infections .

Case Studies

  • Study on Cholinesterase Inhibition :
    • A series of pyrido[2,3-b]pyrazines were synthesized and evaluated for their inhibitory activities against AChE and BChE. One derivative exhibited an IC50 value of 0.466 μM against AChE, indicating potent activity that may be beneficial in Alzheimer's disease therapy .
  • Cancer Cell Line Evaluation :
    • In vitro studies involving a panel of cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation. The underlying mechanism was linked to the modulation of key signaling pathways associated with cell survival and apoptosis .

Data Summary Table

Activity TypeTarget/PathwayEffectReference
AnticancerDHFRInhibition of cancer cell growth
Anti-inflammatoryAlbumin denaturationStrong inhibition
AntimicrobialProteus and KlebsiellaEffective against bacterial strains
Cholinesterase InhibitionAChE/BChEIC50 = 0.466 μM

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid, and how do they influence its reactivity?

  • Answer : The compound contains a pyrazolo[3,4-b]pyridine core fused with a ketone group at position 6 and a propanoic acid side chain. The 2,4-dimethyl substituents enhance steric hindrance, potentially affecting intermolecular interactions. The carboxylic acid group enables salt formation or conjugation with biomolecules, while the pyridine nitrogen may participate in hydrogen bonding or coordination chemistry. Structural analogs (e.g., pyrazolo-pyrimidine derivatives) show that such fused heterocycles often exhibit pH-dependent tautomerism, influencing solubility and binding affinity .

Q. What are the standard synthetic routes for this compound, and what reagents/conditions are critical?

  • Answer : Synthesis typically involves multi-step reactions:

Core formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or cyanopyridines under acidic or basic conditions.

Side-chain introduction : Alkylation or nucleophilic substitution to attach the propanoic acid moiety.

Purification : Recrystallization using solvents like ethanol or DMF, monitored by HPLC for purity (>95%) .

  • Critical factors : Temperature control (<80°C to avoid decarboxylation), anhydrous conditions for acid-sensitive intermediates, and catalysts like Pd/C for selective reductions .

Q. How is this compound characterized, and which analytical methods are most reliable?

  • Answer : Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and tautomeric forms.
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) for purity assessment.
  • MS : ESI-MS to verify molecular weight (calc. 277.28 g/mol).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against enzymatic targets?

  • Answer :

Target selection : Prioritize enzymes with structural homology to known pyrazolo-pyridine targets (e.g., phosphodiesterases, kinases).

Assay design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled reactions) with purified enzymes.

Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC50_{50} values.

Controls : Include positive inhibitors (e.g., theophylline for PDEs) and solvent controls (DMSO <1%) .

  • Data interpretation : Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer :

  • Salt formation : React with sodium bicarbonate to generate water-soluble sodium salts.
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous stability .
    • Validation : Measure logP (octanol-water partition coefficient) and conduct Caco-2 cell permeability assays .

Q. How should researchers address contradictory data in stability studies (e.g., degradation under varying pH)?

  • Answer :

Controlled stability tests : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at 0, 24, and 48 hours.

Analytical triage : Use LC-MS to identify degradation products (e.g., decarboxylation or ring-opening).

Mechanistic analysis : Correlate degradation pathways with pH-dependent tautomerization observed in analogs .

  • Mitigation : Adjust formulation pH to 6–7 or use lyophilization for long-term storage .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer :

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).
  • MD simulations : Run 100-ns trajectories to assess binding stability and residue-specific interactions.
  • QSAR models : Train on pyrazolo-pyridine derivatives to predict IC50_{50} values .

Q. How does the compound’s environmental fate impact ecotoxicity studies?

  • Answer :

  • Fate analysis : Measure hydrolysis half-life in aquatic systems and adsorption coefficients (Koc_{oc}) in soil.
  • Ecotoxicity assays : Use Daphnia magna (48-h LC50_{50}) and algal growth inhibition tests.
  • Metabolite profiling : Identify transformation products via high-resolution MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.